molecular formula C23H20FN5O2S B3020847 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1210248-19-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B3020847
CAS No.: 1210248-19-3
M. Wt: 449.5
InChI Key: CDLVZTXZOBIFEK-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O2S and its molecular weight is 449.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with theheme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

Based on the structural similarity to 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its target by forming acoordinate covalent bond with the iron atom in the heme group of the CYP-450 enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic processes within the cell.

Biochemical Pathways

Given that similar compounds are known to interact with cyp-450 enzymes , it can be inferred that this compound might affect various metabolic pathways in the body that are regulated by these enzymes.

Pharmacokinetics

The structural transformation of the carboxylic group into a 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5h)-one moiety has been proposed as a bioisosteric replacement or structure optimization pathway for the synthesis of novel derivatives to keep the main pharmacological profile and to reduce/improve toxicity parameters and activity profiles .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, includinganticancer , antimicrobial , analgesic , anti-inflammatory , antioxidant , antiviral , and enzyme inhibitory activities .

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Molecular Formula: C20H19FN4O3
Molecular Weight: 384.4 g/mol
CAS Number: 946274-53-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various pharmacological studies. The compound exhibits significant potential in several areas:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole possess notable antimicrobial properties. For instance:

  • In vitro Studies: Compounds with similar structures have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 128 µg/mL .

Anticancer Activity

The anticancer potential of the compound has been highlighted in several studies:

  • Cell Line Studies: The compound has demonstrated antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). Notably, it exhibited IC50 values comparable to established chemotherapeutic agents .

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial fatty acid biosynthesis, contributing to its antimicrobial efficacy .
  • Apoptosis Induction: In cancer cells, the compound appears to promote apoptosis through pathways involving pro-apoptotic factors .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 8 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
AnticancerMCF-7IC50 comparable to doxorubicin
AnticancerHEPG-2Significant growth inhibition

Case Studies

  • Study on Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that compounds with fluorinated phenyl groups showed enhanced activity due to increased lipophilicity and better membrane penetration .
  • Anticancer Evaluation:
    In a comparative study involving several triazole derivatives, the compound demonstrated superior antiproliferative activity against liver cancer cells (HEPG-2), suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-17-6-4-5-15(11-17)21-26-23-29(27-21)19(14-32-23)9-10-25-22(31)16-12-20(30)28(13-16)18-7-2-1-3-8-18/h1-8,11,14,16H,9-10,12-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVZTXZOBIFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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